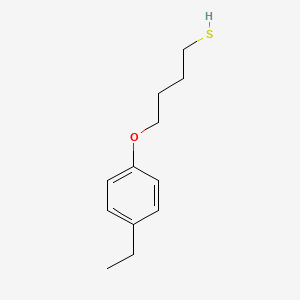

4-(4-Ethylphenoxy)butane-1-thiol

Description

Conceptual Foundations of Organosulfur Chemistry in Contemporary Research

Organosulfur chemistry is the study of the synthesis and properties of organic compounds that contain sulfur. wikipedia.org These compounds are abundant in nature; for instance, two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org The thiol group (R-SH) is structurally similar to the alcohol group (R-OH), but their chemical properties are distinctly different. wikipedia.orgperlego.commasterorganicchemistry.com

Thiols are generally more acidic and more easily oxidized than their alcohol counterparts. wikipedia.orgmasterorganicchemistry.com The lower electronegativity difference between sulfur and hydrogen (2.58 and 2.20, respectively) results in weaker hydrogen bonding in thiols compared to alcohols. wikipedia.orgmasterorganicchemistry.com This leads to lower boiling points for thiols compared to alcohols of similar molecular weight. perlego.commasterorganicchemistry.com The sulfur atom in a thiol is also more nucleophilic than the oxygen in an alcohol. masterorganicchemistry.com A key reaction of thiols is their oxidation to disulfides (R-S-S-R). masterorganicchemistry.com Stronger oxidation can lead to the formation of sulfonic acids. researchgate.net

The unique properties of the thiol group have led to its use in a variety of applications. For example, the strong affinity of thiols for gold surfaces has made them central to the field of nanotechnology, where they are used to form self-assembled monolayers. wikipedia.org

Significance of Phenoxy Moieties in Molecular Design and Synthesis

The phenoxy group, an aromatic ether, is a privileged scaffold in medicinal chemistry and is found in numerous approved drugs. nih.govacs.org This structural motif is often crucial for the biological activity of a molecule. nih.gov Phenols and phenolic ethers are recurring fragments in both natural products and synthetic pharmaceuticals. acs.org

The inclusion of a phenoxy moiety can influence a molecule's physicochemical properties, which are critical for its developability as a drug. acs.org For example, the phenoxy group can participate in hydrophobic interactions, which can be important for binding to biological targets like receptors or enzymes. nih.gov Research has shown that compounds containing the phenoxy group possess a wide range of biological activities, including neurological, anti-cancer, and antimicrobial properties. nih.gov The design of novel therapeutic agents often incorporates the phenoxy moiety to optimize activity against specific targets. nih.govnih.gov

Positioning 4-(4-Ethylphenoxy)butane-1-thiol within the Broader Context of Thiols and Ethers

This compound contains both a thiol functional group and a phenoxy ether linkage, placing it at the intersection of these two important classes of organic compounds. The butane-1-thiol portion of the molecule is a volatile liquid known for its extremely strong and unpleasant odor, often described as skunk-like. wikipedia.orgnih.gov The human nose can detect such low molecular weight thiols at very low concentrations. wikipedia.orghmdb.ca

The ether component of the molecule consists of an oxygen atom bonded to two organic groups—in this case, the butyl chain and the ethylphenyl group. siue.edu Ethers are generally less reactive than alcohols but can act as hydrogen bond acceptors. siue.edu The presence of both the thiol and the ether functionalities suggests that this compound could exhibit a combination of the properties of both groups. For instance, it would be expected to have the characteristic odor of a thiol while also possessing the chemical properties of an aromatic ether.

The combination of a thiol group and a phenoxy ether within the same molecule is a structural motif that has been explored in various contexts. For example, thiol derivatives of crown ethers have been synthesized for applications in ion sensing. researchgate.net

| Property | Thiols (R-SH) | Alcohols (R-OH) |

|---|---|---|

| Acidity (pKa) | More acidic (~10-11) masterorganicchemistry.com | Less acidic (~16-18) masterorganicchemistry.com |

| Hydrogen Bonding | Weak wikipedia.orgmasterorganicchemistry.com | Strong siue.edu |

| Boiling Point | Lower than corresponding alcohols perlego.com | Higher than corresponding thiols perlego.com |

| Nucleophilicity | More nucleophilic wikipedia.org | Less nucleophilic |

| Oxidation | Readily oxidized to disulfides or sulfonic acids wikipedia.orgresearchgate.net | Oxidized to aldehydes, ketones, or carboxylic acids |

Research Gaps and Objectives for Investigating this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the constituent functional groups—thiols and phenoxy ethers—are well-studied, this particular combination appears to be largely unexplored. This presents a number of opportunities for future research.

Key Research Objectives:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first critical step. This would likely involve the reaction of a suitable phenoxide with a halogenated butane (B89635) derivative to form the ether linkage, followed by conversion of a terminal functional group to a thiol. Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential.

Physicochemical Properties: A detailed investigation of the physicochemical properties of this compound is warranted. This would include determining its boiling point, solubility, and pKa. Given its structure, it is expected to have a strong, unpleasant odor, characteristic of low molecular weight thiols. wikipedia.org However, some sulfur-containing compounds can have pleasant aromas at high dilution, and related thioethers have been investigated for applications in perfumery. google.com

Applications in Materials Science: The presence of a terminal thiol group suggests potential applications in materials science. Research could focus on the ability of this compound to form self-assembled monolayers on gold and other metal surfaces. The ethylphenoxy group would form the outer surface of such a monolayer, and its properties could be tailored to control surface energy and other characteristics.

Biological Activity: The phenoxy ether moiety is a well-established pharmacophore. nih.gov Therefore, an investigation into the potential biological activities of this compound would be a logical line of inquiry. This could involve screening the compound against a variety of biological targets to identify any potential therapeutic applications.

Comparative Studies: A comparative study of this compound with related compounds, such as those with different alkyl chain lengths or different substituents on the phenyl ring, would provide valuable structure-activity relationship (SAR) data.

| Property | Value |

|---|---|

| Molecular Formula | C14H22OS |

| Molecular Weight | 238.39 g/mol |

| XLogP3 | 4.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJAQAGBCFYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 4 4 Ethylphenoxy Butane 1 Thiol

Retrosynthetic Analysis of 4-(4-Ethylphenoxy)butane-1-thiol

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical precursors. The first disconnection is at the ether linkage, separating the 4-ethylphenol (B45693) and the butane-1-thiol fragments. The second key disconnection is at the carbon-sulfur bond, which suggests a precursor to the thiol group.

This analysis points to two main synthetic strategies:

Strategy A: Formation of the ether linkage first, followed by introduction of the thiol group. This would involve reacting 4-ethylphenol with a suitable four-carbon electrophile containing a masked or precursor thiol group.

Strategy B: Pre-formation of the butane-1-thiol moiety with a reactive group at the 4-position, which is then used to form the ether linkage with 4-ethylphenol.

Strategies for the Construction of the Butane-1-thiol Moiety

The introduction of the thiol group onto the butane (B89635) chain is a critical step in the synthesis. Several methods can be employed for this transformation.

Thiolation Reactions and Reaction Conditions

The conversion of a suitable precursor to butane-1-thiol can be achieved through various thiolation reactions. A common method involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. jove.com For instance, 1-bromobutane (B133212) can react with sodium hydrosulfide (B80085) to yield butanethiol. However, a potential side reaction is the formation of a sulfide (B99878) by-product through a second substitution. jove.com

To circumvent this issue, thiourea (B124793) is often used as a sulfur nucleophile. jove.comprepchem.com The reaction proceeds through an alkyl isothiourea salt intermediate, which is then hydrolyzed, typically with an aqueous base, to furnish the desired thiol. jove.comprepchem.com This method is known to produce high yields of the corresponding thiol. prepchem.com

Another approach is the thiol-ene "click" reaction, which involves the hydrothiolation of an alkene. wikipedia.org This reaction can be initiated by radical initiators or photochemically and results in an anti-Markovnikov addition of the thiol to the double bond. wikipedia.orgresearchgate.net

The following table summarizes common thiolation reactions:

| Reaction | Reagents | Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Alkyl halide (e.g., 1-bromobutane), Sodium Hydrosulfide | SN2 conditions | Direct conversion | Potential for sulfide by-product formation jove.com |

| Thiourea Method | Alkyl halide, Thiourea, followed by hydrolysis (e.g., NaOH) | Reflux, followed by basic hydrolysis | High yields, minimizes sulfide by-products jove.comprepchem.com | Two-step process |

| Thiol-Ene Reaction | Alkene, Thiol, Radical initiator (e.g., AIBN) or UV light | Varies (thermal or photochemical) | High yield, stereoselective wikipedia.org | Requires an unsaturated precursor |

Precursor Selection for Thiol Group Introduction

The choice of precursor for the thiol group introduction depends on the chosen synthetic strategy. If the ether linkage is formed first, a precursor such as 4-(4-ethylphenoxy)butyl bromide would be a suitable substrate for thiolation. This can be subsequently reacted with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis to yield the final product.

Alternatively, if the thiol group is introduced prior to etherification, a precursor like 4-bromobutane-1-thiol could be envisioned. However, the presence of a free thiol group can complicate subsequent reactions. Therefore, a protected thiol, such as a thioacetate (B1230152), would be a more practical choice. This protecting group can be removed in a later step to reveal the free thiol.

Formation of the 4-(4-Ethylphenoxy) Linkage

The formation of the ether bond between the 4-ethylphenol and the butane moiety is typically achieved through a Williamson-type ether synthesis. acsgcipr.org

Etherification Reactions Employing Phenol (B47542) Derivatives

The classical Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. acsgcipr.org In this case, 4-ethylphenol would first be deprotonated with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic four-carbon chain, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane, in an SN2 reaction to form the ether linkage.

The choice of the dihaloalkane is strategic. Using a reagent with two different halogens, such as 1-bromo-4-chlorobutane, allows for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent conversion to the thiol.

Optimization of Reaction Parameters for Ether Synthesis

The efficiency of the etherification reaction can be influenced by several factors. The choice of base, solvent, and temperature are all critical parameters.

Common bases used for deprotonating phenols include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The selection of the base depends on the reactivity of the alkyl halide and the desired reaction conditions.

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed to facilitate the SN2 reaction. acsgcipr.org Phase-transfer catalysts can also be beneficial in these reactions. acsgcipr.org

Reaction temperature is another important variable to control. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination. Therefore, the temperature should be carefully optimized to maximize the yield of the desired ether product.

The following table outlines key parameters for the Williamson ether synthesis:

| Parameter | Options | Considerations |

| Base | NaOH, K2CO3, NaH | Strength of the base should be sufficient to deprotonate the phenol without causing side reactions. |

| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents are generally preferred to solvate the cation and facilitate the SN2 reaction. acsgcipr.org |

| Electrophile | 1,4-Dihalobutane (e.g., 1,4-dibromobutane, 1-bromo-4-chlorobutane) | The reactivity of the leaving group is a key factor. Bromide is a better leaving group than chloride. |

| Temperature | Room temperature to elevated temperatures | Optimization is needed to balance reaction rate and selectivity. |

Multistep Synthesis Pathways for this compound

A logical and efficient synthetic route to this compound involves a two-step sequence: first, the formation of the ether bond via a Williamson ether synthesis, followed by the introduction of the thiol functionality.

Sequential Reaction Design and Optimization

The synthesis commences with the reaction of 4-ethylphenol with a suitable four-carbon bifunctional electrophile. A dihalogenated butane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, is an excellent candidate for this purpose. The Williamson ether synthesis is a well-established and versatile method for forming ethers. wikipedia.orgbyjus.com In this reaction, the phenolic proton of 4-ethylphenol is first abstracted by a base to form the more nucleophilic phenoxide ion, which then displaces a halide from the alkylating agent in an SN2 reaction. wikipedia.org

Step 1: Williamson Ether Synthesis to form 1-(4-Bromobutoxy)-4-ethylbenzene

The first step involves the reaction between 4-ethylphenol and an excess of 1,4-dibromobutane in the presence of a base. Using an excess of the dihalide is crucial to minimize the formation of the symmetrical diether byproduct, 1,4-bis(4-ethylphenoxy)butane.

Reaction Scheme:

4-Ethylphenol + 1,4-Dibromobutane → 1-(4-Bromobutoxy)-4-ethylbenzene + HBr

Optimization of this step often involves the use of a phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB). numberanalytics.comcapes.gov.br The PTC facilitates the transfer of the phenoxide anion from the aqueous phase (where it is generated with a base like sodium hydroxide) to the organic phase containing the alkyl halide, thereby increasing the reaction rate and yield. numberanalytics.comyoutube.com The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. numberanalytics.comchemistrysteps.com However, for a more environmentally benign process, greener solvent alternatives can be considered. dntb.gov.ua

Detailed Research Findings for Step 1:

| Parameter | Condition | Rationale | Expected Yield |

| Reactants | 4-Ethylphenol, 1,4-Dibromobutane (3 eq.) | Excess dihalide minimizes symmetrical diether formation. | ~85-95% |

| Base | Sodium Hydroxide (1.1 eq.) | Deprotonates the phenol to form the nucleophilic phenoxide. | |

| Catalyst | Tetrabutylammonium Bromide (0.05 eq.) | Phase transfer catalyst to facilitate the reaction between phases. capes.gov.br | |

| Solvent | Toluene/Water (biphasic) | Toluene acts as the organic phase, while water dissolves the base. | |

| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |

| Reaction Time | 4-6 hours | Monitored by TLC until consumption of 4-ethylphenol. |

Step 2: Formation of S-(4-(4-Ethylphenoxy)butyl) ethanethioate and subsequent hydrolysis

The intermediate, 1-(4-bromobutoxy)-4-ethylbenzene, is then converted to the final product. A common and effective method is to first form a thioacetate, which serves as a stable and less odorous precursor to the thiol. researchgate.net The bromo-intermediate is reacted with a thioacetate salt, such as potassium thioacetate, in an SN2 reaction to yield S-(4-(4-ethylphenoxy)butyl) ethanethioate.

Reaction Scheme (Thioacetate formation):

1-(4-Bromobutoxy)-4-ethylbenzene + Potassium Thioacetate → S-(4-(4-Ethylphenoxy)butyl) ethanethioate + KBr

This thioacetate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in methanol (B129727) or ethanol) to yield the target thiol, this compound. cambridge.org

Reaction Scheme (Hydrolysis):

S-(4-(4-Ethylphenoxy)butyl) ethanethioate + NaOH → this compound + Sodium Acetate

Detailed Research Findings for Step 2:

| Parameter | Condition | Rationale | Expected Yield |

| Reactants | 1-(4-Bromobutoxy)-4-ethylbenzene, Potassium Thioacetate (1.2 eq.) | Nucleophilic substitution of the bromide. | ~90-98% (for thioacetate) |

| Solvent | Acetone or DMF | Good solvents for SN2 reactions. | |

| Temperature | Room Temperature to 50 °C | Mild conditions are typically sufficient. | |

| Reaction Time | 2-4 hours | Monitored by TLC. | |

| Hydrolysis | Sodium Hydroxide in Methanol | Cleavage of the thioester to the thiol. | ~90-95% (for thiol) |

| Work-up | Acidification and extraction | To protonate the thiolate and isolate the product. |

Considerations for Protecting Group Strategies in Synthesis

In the presented synthetic pathway, the thioacetate group serves as a protecting group for the thiol functionality. Thiols are susceptible to oxidation to disulfides, and their strong, unpleasant odor can be problematic in a laboratory setting. thieme-connect.demasterorganicchemistry.com The thioacetate is an excellent choice because it is stable under various reaction conditions, crystalline in many cases, and can be easily deprotected to the thiol in high yield. cambridge.org

The use of the thioacetate as a protecting group is an example of an "orthogonal" protection strategy. harvard.edunumberanalytics.com The thioacetate group is stable to the basic conditions used in the Williamson ether synthesis, and the ether linkage is stable to the conditions required for thioacetate deprotection. This orthogonality ensures that the functional groups can be manipulated independently without interfering with each other.

Other potential protecting groups for the thiol could include:

| Protecting Group | Introduction | Cleavage Conditions | Advantages/Disadvantages |

| Trityl (Tr) | Trityl chloride, base | Mild acid (e.g., TFA), or reductive cleavage | Bulky, good for primary thiols; sensitive to strong acids. |

| p-Methoxybenzyl (PMB) | PMB-Cl, base | Strong acid (e.g., TFA, DDQ) | More stable than trityl; requires harsher cleavage conditions. |

| Disulfide | Oxidation (e.g., with I2) | Reduction (e.g., with DTT, NaBH4) | Can be formed in situ; requires a reductive cleavage step. nih.gov |

For this specific synthesis, the thioacetate route is highly efficient and avoids the need for additional protection and deprotection steps for the phenol, as the phenoxide is generated in situ during the Williamson ether synthesis.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. dynamicscience.com.au The synthesis of this compound can be evaluated and optimized according to these principles.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts reduces waste. |

| 2. Atom Economy | The Williamson ether synthesis has a moderate atom economy due to the formation of a salt byproduct. The overall atom economy of the two-step process can be calculated to assess its efficiency. researchgate.netyoutube.com For the overall synthesis, the atom economy is approximately 63.5%. |

| 3. Less Hazardous Chemical Syntheses | Using less toxic solvents and reagents where possible. For example, exploring alternatives to halogenated solvents. |

| 4. Designing Safer Chemicals | The final product's toxicological properties should be considered, though this is outside the scope of this article. |

| 5. Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents (VOCs) like DMF with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact. dntb.gov.ua The use of phase transfer catalysis can also reduce the need for large quantities of organic solvents. numberanalytics.com |

| 6. Design for Energy Efficiency | Conducting reactions at or near ambient temperature and pressure reduces energy consumption. numberanalytics.com Microwave-assisted synthesis could be explored to reduce reaction times and energy input. dntb.gov.ua |

| 7. Use of Renewable Feedstocks | While 4-ethylphenol is currently derived from fossil fuels, future biorefineries may provide a renewable source. |

| 8. Reduce Derivatives | The use of the thioacetate as a protecting group is a necessary derivatization step to ensure stability and ease of handling. However, direct thionation methods, if viable, could reduce this step. |

| 9. Catalysis | The use of a phase transfer catalyst in the Williamson ether synthesis is a key example of applying catalysis to improve reaction efficiency. byjus.com |

| 10. Design for Degradation | The biodegradability of the final product and any byproducts should be considered. |

| 11. Real-time analysis for Pollution Prevention | In an industrial setting, real-time monitoring of the reaction progress (e.g., using in-situ IR or NMR) can prevent over-reaction and the formation of impurities. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic solvents and reagents minimizes the risk of accidents. For example, avoiding highly flammable solvents like diethyl ether where possible. |

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Ethylphenoxy Butane 1 Thiol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal. For 4-(4-Ethylphenoxy)butane-1-thiol, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, alkyl chain, ethyl group, and thiol protons.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with each other. The protons of the ethyl group will present as a quartet for the methylene (B1212753) group (adjacent to a methyl group) and a triplet for the methyl group. The protons of the butane (B89635) chain will show more complex splitting patterns due to their proximity to both the ether oxygen and the thiol sulfur, with the protons closest to the electronegative oxygen atom being the most downfield. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can be variable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (ortho to O) | 6.85 | d | 8.5 | 2H |

| Ar-H (ortho to ethyl) | 7.10 | d | 8.5 | 2H |

| O-CH₂ | 3.98 | t | 6.5 | 2H |

| Ar-CH₂-CH₃ | 2.60 | q | 7.6 | 2H |

| S-CH₂ | 2.55 | q | 7.3 | 2H |

| O-CH₂-CH₂ | 1.80 | p | 7.0 | 2H |

| S-CH₂-CH₂ | 1.65 | p | 7.2 | 2H |

| S-H | 1.35 | t | 7.8 | 1H |

| Ar-CH₂-CH₃ | 1.22 | t | 7.6 | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the ¹³C NMR spectrum will show signals for the aromatic carbons, the aliphatic carbons of the butane chain, and the carbons of the ethyl group. The carbon attached to the ether oxygen will be significantly downfield due to the deshielding effect of the oxygen atom. Similarly, the carbon bonded to the sulfur atom will have a characteristic chemical shift. The aromatic region will display four distinct signals due to the para-substitution pattern.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (para to O) | 156.5 |

| Ar-C (para to ethyl) | 137.0 |

| Ar-CH (ortho to ethyl) | 128.5 |

| Ar-CH (ortho to O) | 114.5 |

| O-CH₂ | 67.5 |

| Ar-CH₂ | 34.0 |

| S-CH₂-CH₂ | 31.0 |

| O-CH₂-CH₂ | 29.0 |

| S-CH₂ | 24.5 |

| Ar-CH₂-CH₃ | 15.8 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. miamioh.edu For this compound, COSY would confirm the coupling between the adjacent protons in the butane chain, the coupling within the ethyl group, and the coupling between the aromatic protons. miamioh.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com This is invaluable for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. youtube.comdrugbank.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. youtube.com For instance, HMBC would show correlations between the protons of the O-CH₂ group and the aromatic carbon attached to the ether oxygen, as well as the adjacent carbon in the butane chain, thus confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show a characteristic C-O-C stretching vibration for the ether linkage. spectroscopyonline.comlibretexts.org Aromatic C-H and C=C stretching vibrations will also be prominent. A key feature will be the weak S-H stretching band, which is characteristic of thiols. libretexts.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective in identifying the S-H and C-S stretching vibrations, as well as the symmetric breathing mode of the aromatic ring. The presence of a medium intensity S-H vibration band in the Raman spectrum would provide strong evidence for the thiol functional group. youtube.comresearchgate.net

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2960-2850 | 2960-2850 | Strong |

| S-H | Stretch | 2600-2550 | 2600-2550 | Weak (IR), Medium (Raman) |

| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1250-1200 | - | Strong |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1050-1020 | - | Medium |

| C-S | Stretch | 700-600 | 700-600 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and can offer clues about the molecular structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways for ethers include cleavage of the C-O bond. whitman.eduwhitman.edu Thiols can undergo α-cleavage and loss of the SH radical. A prominent fragment would likely arise from the cleavage of the butylthiol chain, and another from the stable ethylphenoxy cation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. In the case of this compound, an initial ionization step (e.g., electron ionization) would generate the molecular ion [M]•+. The molecular weight of this compound (C₁₂H₁₈OS) is 210.34 g/mol , so the molecular ion would be observed at a mass-to-charge ratio (m/z) of 210.

This parent ion is then isolated and subjected to collision-induced dissociation, causing it to break apart at its weakest bonds. The resulting fragment ions provide a "fingerprint" that helps to piece together the original structure. Based on the structure of this compound, several key fragmentation pathways can be predicted.

The primary fragmentation sites would include the C-S bond of the thiol, the C-O ether linkage, and various points along the butyl chain.

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom is a common fragmentation for thiols. This could result in the loss of the butylthiol side chain or fragmentation within the chain itself.

Ether Bond Cleavage: The bond between the phenoxy group and the butyl chain is a likely point of fracture. Cleavage can occur on either side of the oxygen atom, leading to characteristic fragments. For example, cleavage could yield a 4-ethylphenol (B45693) fragment (m/z 122) or a 4-ethylphenoxide radical with a C₄H₈S⁺ fragment. A prominent ion is expected at m/z 121, corresponding to the stable 4-ethylphenoxide cation [CH₃CH₂C₆H₄O]⁺, formed by cleavage of the C-O bond with charge retention on the aromatic portion.

Alkyl Chain Fragmentation: The butane chain can fragment at various points, typically leading to the loss of neutral alkyl radicals and the formation of stable carbocations. libretexts.orgdocbrown.infolibretexts.org

McLafferty Rearrangement: While less direct, rearrangement reactions followed by fragmentation can also occur, leading to specific, diagnostic ions.

These fragmentation patterns allow for the unambiguous identification of the compound's core components: the 4-ethylphenoxy group and the butane-1-thiol chain.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |

| 210 | [C₁₂H₁₈OS]•+ | Molecular Ion (Parent) |

| 177 | [C₁₂H₁₇O]⁺ | Loss of •SH radical |

| 122 | [C₈H₁₀O]•+ | 4-Ethylphenol radical cation from ether cleavage |

| 121 | [C₈H₉O]⁺ | 4-Ethylphenoxide cation from ether cleavage |

| 107 | [C₇H₇O]⁺ | Loss of CH₃ from the m/z 122 ion |

| 91 | [C₄H₇S]⁺ | Butenylthiol cation from ether cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage at the ether oxygen |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. vedantu.com

For this compound, the application of X-ray crystallography is contingent upon obtaining a suitable single crystal of the compound. Thiols, particularly those with flexible alkyl chains, are often liquids or low-melting-point solids at room temperature, which can make crystallization challenging. vedantu.comresearchgate.net The weak hydrogen bonding capability of the thiol group compared to an alcohol group means that the intermolecular forces required to form a stable, ordered crystal lattice are weaker. vedantu.com

As of the current literature survey, no publicly available X-ray crystal structure for this compound has been reported. The analysis would require the successful crystallization of the compound, potentially at low temperatures or through co-crystallization with another molecule. If a crystal structure were obtained, it would reveal the exact conformation of the butyl chain, the orientation of the ethyl group on the phenyl ring, and the C-S-H bond angle, providing unequivocal structural proof. vedantu.com

Computational and Theoretical Investigations of 4 4 Ethylphenoxy Butane 1 Thiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic landscape. For a molecule like 4-(4-Ethylphenoxy)butane-1-thiol, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed picture of its electronic nature.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for a molecule of this size. nih.gov DFT calculations, likely using a functional such as B3LYP or a member of the M06 suite, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be used to optimize the geometry of this compound and to calculate a variety of electronic properties.

Key insights from DFT studies on analogous compounds suggest the following for this compound:

Electron Distribution and Reactivity: The phenoxy group, with its delocalized π-system, and the sulfur atom of the thiol group, with its lone pairs, would be the primary sites of electronic activity. DFT can be used to calculate molecular electrostatic potential (MEP) maps, which would visualize the electron-rich regions (negative potential) around the oxygen and sulfur atoms, and the electron-poorer regions (positive potential) associated with the thiol hydrogen and the aromatic ring protons. This information helps in predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For molecules containing both phenol (B47542) and thiophenol moieties, the HOMO is often distributed over the thiol group and the benzene (B151609) ring, indicating that this is the region from which an electron is most easily donated. nih.gov The LUMO, conversely, represents the region most favorable for accepting an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Bonding and Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a deeper understanding of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. It can quantify the charge distribution on each atom, confirming the expected electronegativity differences.

A hypothetical DFT study on this compound would likely yield data similar to that found for related molecules, as illustrated in the following table which is based on data for phenol and thiophenol derivatives. nih.gov

| Calculated Property | Predicted Value/Observation for this compound |

| HOMO Energy | Relatively high, with significant contribution from the thiol and phenoxy groups. |

| LUMO Energy | Lower energy, likely localized over the aromatic ring. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and potential reactivity. |

| NBO Charge on Sulfur | Negative, indicating its nucleophilic character. |

| NBO Charge on Thiol H | Positive, indicating its acidic character. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of theory and can provide benchmark data for geometry and energy. While more computationally expensive than DFT, they are valuable for confirming the results of DFT calculations and for systems where electron correlation is particularly important.

For this compound, ab initio calculations would be used to:

Accurate Energy Minimization: To find the global minimum energy conformation with a high degree of confidence. This is crucial for a flexible molecule with multiple rotatable bonds.

Refined Electronic Properties: To calculate properties like ionization potential and electron affinity with greater accuracy. Studies on alkanethiols have employed MP2 level of theory to investigate chemisorption, highlighting the method's utility for sulfur-containing compounds. acs.org

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butane-1-thiol chain is a defining feature of this molecule, leading to a complex potential energy surface with numerous local minima corresponding to different conformers.

Molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) provide a computationally efficient way to explore the vast conformational space of flexible molecules. Molecular dynamics (MD) simulations, which use these force fields to simulate the movement of atoms over time, are particularly powerful for this purpose. acs.org

An MD simulation of this compound would reveal:

Conformational Preferences: The simulation would show which conformations are most populated at a given temperature, providing insight into the molecule's average shape. The trajectory would reveal transitions between different conformational states.

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of each atom could be calculated to identify the most flexible parts of the molecule, which would undoubtedly be the butane-thiol chain.

Solvent Effects: MD simulations are well-suited to studying the influence of a solvent on conformational preferences, which can be significant.

A systematic study of the rotational isomers (rotamers) of this compound would involve calculating the energy as a function of the dihedral angles of the rotatable bonds. The most important of these are the C-C bonds in the butane (B89635) chain and the C-O and C-S bonds.

The conformational analysis of butane is a classic example in organic chemistry, with its anti and gauche conformers arising from rotation around the central C-C bond. youtube.comkhanacademy.orgyoutube.combyjus.com The energy difference between these is typically around 3.8 kJ/mol. youtube.com A similar analysis for the butane chain in this compound would be a primary focus.

A potential energy scan of the key dihedral angles would likely reveal several low-energy conformers. The relative energies of these conformers would be determined by a balance of steric hindrance (e.g., between the bulky phenoxy group and the thiol group) and stabilizing intramolecular interactions, such as weak hydrogen bonds between the thiol hydrogen and the phenoxy oxygen.

A hypothetical table of relative energies for different conformers of the butane chain in this compound, based on the principles of butane's conformational analysis, is presented below.

| Dihedral Angle (O-C-C-C) | Dihedral Angle (C-C-C-S) | Conformation Name (Analogy) | Predicted Relative Energy (kJ/mol) |

| ~180° | ~180° | Anti-Anti | 0 (most stable) |

| ~180° | ~60° | Anti-Gauche | ~3.8 |

| ~60° | ~180° | Gauche-Anti | ~3.8 |

| ~60° | ~60° | Gauche-Gauche | ~7.6 |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of key spectral features, such as the S-H stretch (typically weak in the IR, around 2550 cm⁻¹), the C-O ether stretches, and the aromatic C-H and C=C stretching modes. Comparing calculated spectra for different conformers can help in identifying which conformers are present in an experimental sample.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are powerful tools for confirming the structure of a synthesized compound and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation. For example, the chemical shift of the thiol proton would be sensitive to its involvement in any intramolecular hydrogen bonding.

The following table provides a hypothetical summary of predicted spectroscopic data for this compound, based on known ranges for its functional groups.

| Spectroscopic Technique | Predicted Parameter | Expected Value/Region |

| Infrared (IR) | S-H stretch | ~2550 cm⁻¹ |

| Aromatic C-H stretch | >3000 cm⁻¹ | |

| Aliphatic C-H stretch | <3000 cm⁻¹ | |

| C-O-C stretch | ~1250-1000 cm⁻¹ | |

| ¹H NMR | Thiol proton (S-H) | ~1-2 ppm |

| Aromatic protons | ~6.8-7.3 ppm | |

| Methylene (B1212753) protons (-O-CH₂-) | ~4.0 ppm | |

| ¹³C NMR | Aromatic carbons | ~115-160 ppm |

| Carbon attached to sulfur (-CH₂-S) | ~20-30 ppm | |

| UV-Vis | λmax (π → π*) | ~270-280 nm |

Frontier Molecular Orbital (FMO) Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. masterorganicchemistry.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the aromatic ring, which are electron-rich regions. The sulfur atom, with its lone pairs of electrons, and the π-system of the phenyl ring contribute significantly to the HOMO. The LUMO, on the other hand, is likely distributed over the aromatic ring and the C-S antibonding orbital.

The presence of both an electron-donating ether group and a thiol group influences the electronic properties. The ethylphenoxy group can engage in π-conjugation, affecting the energy levels of the frontier orbitals. Theoretical calculations on similar aromatic compounds show that the nature and position of substituents can tune the HOMO-LUMO gap. researchgate.net For instance, studies on thiophene (B33073) derivatives have demonstrated how different functional groups alter the energies of the HOMO and LUMO. wikipedia.org

Illustrative Data Table of FMO Properties

| Property | Estimated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | A larger gap suggests high kinetic stability and low reactivity. |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

The relatively large estimated HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The reactivity will likely be dictated by the specific reaction conditions and the nature of the reacting species. For instance, the thiol group's nucleophilicity would be a key factor in its reactions.

Analysis of Intra- and Intermolecular Interactions in this compound Systems

The structure of this compound allows for a variety of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). These interactions are crucial for determining the physical properties and the supramolecular chemistry of the compound. researchgate.net

Intramolecular Interactions:

The flexible butane chain allows the thiol group to potentially interact with the aromatic ring. One possible intramolecular interaction is a weak hydrogen bond between the thiol hydrogen and the π-electron cloud of the phenyl ring (S-H···π interaction). The ether oxygen could also participate in weak intramolecular interactions with the alkyl chain hydrogens. The conformation of the butane chain will be influenced by a balance of these weak interactions and steric effects. masterorganicchemistry.com

Intermolecular Interactions:

In a condensed phase, several types of intermolecular forces will be at play:

Hydrogen Bonding: The thiol group (S-H) can act as a hydrogen bond donor, though these bonds are generally weaker than those involving O-H or N-H groups. youtube.com It can form S-H···S hydrogen bonds with another thiol group or potentially S-H···O bonds with the ether oxygen of a neighboring molecule.

Dipole-Dipole Interactions: The molecule possesses permanent dipoles due to the electronegative oxygen and sulfur atoms. These dipoles lead to attractive interactions between molecules. nih.gov

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with molecular size and surface area. The ethyl group and the butyl chain contribute significantly to these interactions. researchgate.net

π-Interactions: The aromatic ring can participate in several types of π-interactions.

S-H/π Interactions: As mentioned intramolecularly, this interaction is also significant between molecules. The thiol hydrogen of one molecule can interact with the aromatic ring of another. nih.gov Computational studies have shown that these interactions are driven by favorable orbital interactions between the aromatic π system and the S-H σ* acceptor orbital. nih.gov The distance for such interactions is typically less than the sum of the van der Waals radii of the involved atoms.

Illustrative Data Table of Intermolecular Interaction Energies

| Interaction Type | Estimated Energy (kcal/mol) | Key Contributing Moieties |

| S-H···S Hydrogen Bond | 1-3 | Thiol group |

| Dipole-Dipole | 1-4 | Ether and Thiol groups |

| π-π Stacking | 2-5 | Phenyl ring |

| S-H/π Interaction | 2-4 | Thiol group and Phenyl ring |

| Van der Waals Forces | Variable | Entire molecule, especially alkyl chains |

Note: These energy ranges are typical values for such interactions and provide a qualitative understanding of their relative strengths.

The interplay of these various non-covalent interactions will dictate the packing of this compound in the solid state and its behavior in solution. The presence of both hydrogen bond donors/acceptors and a π-system makes it a versatile molecule for forming complex supramolecular structures.

Chemical Reactivity and Reaction Mechanisms of 4 4 Ethylphenoxy Butane 1 Thiol

Reactions Involving the Thiol Functional Group

The thiol (-SH) group is the most reactive site on 4-(4-Ethylphenoxy)butane-1-thiol, characterized by its acidity, nucleophilicity, and susceptibility to oxidation.

Oxidation Pathways of the Thiol Moiety

Thiols can be oxidized to various sulfur-containing functional groups depending on the strength of the oxidizing agent. masterorganicchemistry.comwikipedia.org Mild oxidants, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides through an oxidative coupling reaction. masterorganicchemistry.comchemistrysteps.com This reaction is fundamental in fields like protein chemistry, where disulfide bridges form from cysteine residues. chemistrysteps.com

With stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), the oxidation can proceed further to form sulfinic acids and ultimately sulfonic acids. wikipedia.orgjove.com

Table 1: Predicted Oxidation Reactions of this compound

| Oxidizing Agent | Predicted Product Name | Predicted Product Structure |

| Mild (e.g., I₂, air) | 1,2-bis(4-(4-ethylphenoxy)butyl)disulfane | (C₂H₅-C₆H₄-O-(CH₂)₄-S)₂ |

| Strong (e.g., KMnO₄, HNO₃) | 4-(4-Ethylphenoxy)butane-1-sulfonic acid | C₂H₅-C₆H₄-O-(CH₂)₄-SO₃H |

Nucleophilic Reactivity of the Thiol Sulfur

The sulfur atom in the thiol group is an excellent nucleophile, especially in its deprotonated form, the thiolate anion (RS⁻). wikipedia.orgchemistrysteps.com This high nucleophilicity allows it to readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.comjove.com For instance, it would be expected to react with an alkyl halide like iodomethane (B122720) to yield 1-(methylthio)-4-(4-ethylphenoxy)butane.

The thiolate is considered a better nucleophile than its oxygen analog, the alkoxide, because sulfur is larger and more polarizable, making it a softer base. chemistrysteps.com This property allows it to be effective in a range of nucleophilic substitution and addition reactions. chemistrysteps.comresearchgate.net

Metal Complexation Studies with this compound

Thiolates, the conjugate bases of thiols, are known to be effective ligands for a variety of metal ions, forming transition metal thiolate complexes. wikipedia.orgwikipedia.org The soft nature of the sulfur donor atom leads to a high affinity for soft metal ions such as mercury(II), lead(II), and copper(I), as well as other transition metals like iron and nickel. wikipedia.orgbohrium.com While specific studies on this compound are not prevalent, it is anticipated to form stable complexes by reacting with metal salts. For example, reaction with a mercury(II) salt would likely lead to the formation of a mercury(II) thiolate. The coordination can lead to the formation of simple mononuclear complexes or more complex bridged, polynuclear structures. wikipedia.orgbohrium.com

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound, specifically an alkyl aryl ether, is generally stable. wikipedia.org However, it can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. ucalgary.ca In the case of an alkyl aryl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack. ucalgary.calibretexts.org Therefore, treatment of this compound with HBr would be expected to produce 4-ethylphenol (B45693) and 4-bromo-butane-1-thiol.

Table 2: Predicted Ether Cleavage Reaction

| Reagent | Predicted Products |

| Conc. HBr or HI | 4-Ethylphenol and 4-halobutane-1-thiol |

Reactions of the Phenoxy Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethyl group and the alkoxy group. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution Potentials

Both the alkyl group (-CH₂CH₃) and the alkoxy group (-O-R) are activating and ortho-, para-directing. libretexts.orgpressbooks.pub The alkoxy group is a particularly strong activating group due to the ability of oxygen's lone pairs to donate electron density to the ring through resonance. ucalgary.caquora.com The ethyl group is a weaker activator, operating through an inductive effect. lumenlearning.com

When multiple activating groups are present, the directing effect is controlled by the stronger activator, which is the alkoxy group. Therefore, electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. Since the para position is already occupied by the ethyl group, substitution is directed to the ortho positions (C2 and C6 relative to the ether linkage).

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Major Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 4-(2-Nitro-4-ethylphenoxy)butane-1-thiol |

| Halogenation | Br₂/FeBr₃ | 4-(2-Bromo-4-ethylphenoxy)butane-1-thiol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-(2-Acetyl-4-ethylphenoxy)butane-1-thiol |

It is important to note that the high activation of the ring by the alkoxy group may allow some of these reactions to proceed under milder conditions than those typically required for benzene (B151609). ucalgary.calibretexts.org

Hydrogenation and Reduction Studies

Currently, there is a notable absence of specific research literature detailing the hydrogenation and reduction of this compound. While general principles of thiol and ether chemistry can provide a theoretical framework, dedicated studies on this particular compound are not publicly available.

Hydrogenation of thiols can lead to the formation of hydrocarbons and hydrogen sulfide (B99878), often requiring high temperatures and pressures, along with active catalysts. The presence of the phenoxy group and the aromatic ring in this compound introduces additional sites for potential hydrogenation. The ethylbenzene (B125841) moiety could, under forcing conditions, be reduced to an ethylcyclohexyl group. However, without experimental data, the selectivity and feasibility of such reactions remain speculative.

Similarly, specific reduction studies on this compound have not been reported. The thiol group itself is not typically prone to reduction under standard conditions. The ether linkage is also generally stable to most reducing agents, although it can be cleaved under harsh conditions with agents like hydroiodic acid, a process that falls outside of typical reduction protocols.

Mechanistic Investigations of Derivatization Reactions

There are no published studies that specifically investigate the mechanisms of derivatization reactions involving this compound. Thiols are well-known to undergo a variety of derivatization reactions, such as alkylation, oxidation to disulfides, and addition to electrophiles. These reactions are crucial for the analysis and functionalization of thiols.

For this compound, one could anticipate that derivatization would primarily occur at the thiol group, given its high nucleophilicity. For example, reaction with an alkyl halide would likely proceed via an SN2 mechanism, where the thiolate anion acts as the nucleophile. The reaction with an oxidizing agent would lead to the formation of the corresponding disulfide, 4,4'-(butane-4,1-diylbis(oxy))bis(ethylbenzene) disulfide, likely through a radical or an ionic intermediate, depending on the oxidant used.

The table below outlines potential derivatization reactions and the generally accepted mechanisms for thiols. It is important to note that these are generalized mechanisms and have not been specifically verified for this compound.

Potential Derivatization Reactions and Their General Mechanisms

| Reaction Type | Reagent | Expected Product | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether | SN2 |

| Oxidation | Iodine (I₂) | Disulfide | Ionic/Radical |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Conjugate Addition |

Derivatization and Functionalization Strategies for 4 4 Ethylphenoxy Butane 1 Thiol

Synthesis of Thioether Derivatives from 4-(4-Ethylphenoxy)butane-1-thiol

The thiol group (-SH) of this compound is the most reactive site for nucleophilic substitution reactions. Thiols are more acidic than their alcohol counterparts, and their conjugate bases, known as thiolates, are excellent nucleophiles. masterorganicchemistry.comwikipedia.org This property is readily exploited for the synthesis of thioethers (also known as sulfides).

The primary method for converting the thiol into a thioether is through S-alkylation, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com The process typically involves two steps:

Deprotonation: The thiol is treated with a suitable base to generate the highly nucleophilic thiolate anion. Common bases for this purpose include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or alkali metal alkoxides.

Nucleophilic Attack: The resulting thiolate anion is reacted with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in an SN2 reaction. This displaces the halide and forms a new carbon-sulfur bond, yielding the thioether. masterorganicchemistry.com

A general reaction scheme is as follows: Step 1: Deprotonation R-SH + Base → R-S⁻ + HB⁺

Step 2: S-alkylation R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 4-(4-ethylphenoxy)butyl group and R'-X is the alkylating agent)

This method allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups. The choice of alkylating agent determines the final structure of the thioether derivative.

Table 1: Examples of Thioether Synthesis from this compound This table presents potential reaction pathways based on established chemical principles.

| Alkylating Agent (R'-X) | Product Name | Potential Application of Product Class |

| Methyl iodide (CH₃I) | 1-(4-(4-Ethylphenoxy)butylthio)methane | Building block for further synthesis |

| Benzyl bromide (C₆H₅CH₂Br) | 1-(Benzylthio)-4-(4-ethylphenoxy)butane | Introduction of an aromatic group |

| Propargyl bromide (HC≡CCH₂Br) | 1-((Prop-2-yn-1-yl)thio)-4-(4-ethylphenoxy)butane | Substrate for "click" chemistry reactions |

| 2-Bromoethanol (BrCH₂CH₂OH) | 2-((4-(4-Ethylphenoxy)butyl)thio)ethan-1-ol | Introduction of a hydroxyl functional group |

Formation of Disulfide Linkages

Thiols are susceptible to oxidation, which can lead to the formation of a disulfide bond (S-S), effectively coupling two thiol molecules. masterorganicchemistry.com This dimerization reaction is a key process in biochemistry, particularly in protein folding where it forms cysteine bridges. nih.govnih.gov The oxidation of this compound yields a symmetrical disulfide.

Various oxidizing agents can facilitate this transformation, ranging from mild to strong.

Mild Oxidants: Common laboratory reagents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can be used. masterorganicchemistry.com The reaction with iodine is rapid and often quantitative.

Metal-Catalyzed Oxidation: Certain metal ions can catalyze the oxidation process.

Electrochemical Oxidation: Anodic oxidation provides a controlled method for disulfide formation.

The general reaction is: 2 R-SH + [O] → R-S-S-R + H₂O (where R is the 4-(4-ethylphenoxy)butyl group and [O] represents an oxidizing agent)

This reversible linkage is of interest in materials science for creating self-healing polymers and in drug delivery systems, where the disulfide bond can be cleaved under the reducing conditions found inside cells. nih.gov

Table 2: Methods for Disulfide Formation This table outlines common methods for the oxidation of thiols to disulfides.

| Reagent/Method | Reaction Type | Notes |

| Iodine (I₂) | Chemical Oxidation | A mild and efficient method for quantitative conversion. masterorganicchemistry.com |

| Hydrogen Peroxide (H₂O₂) | Chemical Oxidation | A common, relatively "green" oxidant. |

| Air (O₂) | Aerobic Oxidation | Often slower and may require a catalyst or basic conditions. |

| Dimethyl sulfoxide (B87167) (DMSO) | Chemical Oxidation | Can serve as both solvent and oxidant at elevated temperatures. |

Modification of the Phenoxy Moiety for Enhanced Functionality

The aromatic ring in this compound is an electron-rich system, making it amenable to electrophilic aromatic substitution reactions. The existing substituents—the ethyl group (-CH₂CH₃) and the alkoxy group (-O-R)—are both ortho-, para-directing and activating groups. This directing effect means that incoming electrophiles will preferentially add to the positions ortho (adjacent) to these groups.

Potential modifications include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. The nitro group can be subsequently reduced to an amine (-NH₂), providing a handle for further functionalization.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms on the ring.

Friedel-Crafts Acylation/Alkylation: Introducing acyl (-COR) or alkyl (-R) groups using an acyl/alkyl halide and a Lewis acid catalyst. Acylation is generally preferred as it avoids polyalkylation and the resulting ketone can be used in further reactions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table illustrates predictable outcomes of modifying the phenoxy ring based on directing group effects.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4-ethylphenoxy)butane-1-thiol |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-ethylphenoxy)butane-1-thiol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(2-Acetyl-4-ethylphenoxy)butane-1-thiol |

Polymerization Reactions Involving this compound as a Monomer

The thiol group is highly reactive in certain types of polymerization, most notably in thiol-ene reactions. dergipark.org.trresearchgate.net This "click chemistry" reaction involves the radical-mediated addition of a thiol across a double bond (an ene). dergipark.org.tr In this context, this compound can act as a monomer or a chain-transfer agent.

When reacted with a molecule containing two or more alkene groups (a diene or polyene), a step-growth polymerization will occur, leading to a linear or cross-linked polymer. The reaction is typically initiated by UV light in the presence of a photoinitiator or by heat with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

The basic mechanism involves:

Initiation: The initiator forms a radical.

Chain Transfer: The initiator radical abstracts the hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition cycle.

This process is highly efficient, insensitive to oxygen, and can be performed without solvents, making it a powerful tool for creating uniform polymer networks and functional materials. dergipark.org.tr

Table 4: Thiol-Ene Polymerization Potential This table shows how this compound could be used in polymer synthesis.

| Co-monomer Type | Example Co-monomer | Resulting Polymer Structure |

| Diene | 1,5-Hexadiene | Linear Polythioether |

| Divinyl Ether | Di(ethylene glycol) divinyl ether | Linear Polythioether with ether linkages |

| Triallyl Compound | Trimethylolpropane triallyl ether | Cross-linked polymer network |

| Diallyl Ester | Diallyl phthalate | Cross-linked polyester-thioether network |

Introduction of Additional Functional Groups via Selective Reactions

Beyond the primary transformations, more selective reactions can be employed to introduce other functional groups onto the this compound molecule.

Oxidation of the Ethyl Group: Under strong oxidizing conditions (e.g., using potassium permanganate (B83412) or chromic acid), the ethyl side chain on the aromatic ring can be oxidized to an acetyl group or, with more vigorous conditions, to a carboxylic acid group. This introduces a new site for amide or ester formation.

Thiol to Sulfonyl Chloride: The thiol can be converted into a more reactive sulfonyl chloride (-SO₂Cl) via oxidative chlorination. Sulfonyl chlorides are potent electrophiles that react readily with nucleophiles like amines (to form sulfonamides) and alcohols (to form sulfonate esters).

Modification of the Ether Linkage: While the ether bond is generally stable, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr), which would result in a phenol (B47542) and a bromo-functionalized alkane. This is typically a less controlled or desirable pathway unless complete restructuring is the goal.

Table 5: Selective Functional Group Transformations This table summarizes advanced derivatization strategies for creating new functionalities.

| Target Site | Reaction | Reagents | New Functional Group |

| Ethyl Group | Side-chain oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Thiol Group | Oxidative Chlorination | Cl₂, H₂O | Sulfonyl Chloride (-SO₂Cl) |

| Thiol Group | Michael Addition | α,β-Unsaturated carbonyl (e.g., methyl acrylate) | Thioether with an ester group |

Table of Mentioned Compounds

| Chemical Name |

| 1-(Benzylthio)-4-(4-ethylphenoxy)butane |

| 1-(4-(4-Ethylphenoxy)butylthio)methane |

| 1-((Prop-2-yn-1-yl)thio)-4-(4-ethylphenoxy)butane |

| 1,5-Hexadiene |

| 2-((4-(4-Ethylphenoxy)butyl)thio)ethan-1-ol |

| 2-Bromoethanol |

| 4-(2-Acetyl-4-ethylphenoxy)butane-1-thiol |

| 4-(2-Bromo-4-ethylphenoxy)butane-1-thiol |

| 4-(2-Nitro-4-ethylphenoxy)butane-1-thiol |

| This compound |

| Acetic acid |

| Acetyl chloride |

| Aluminum chloride |

| Azobisisobutyronitrile (AIBN) |

| Benzyl bromide |

| Bromine |

| Chlorine |

| Chromic acid |

| Cysteine |

| Diallyl phthalate |

| Di(ethylene glycol) divinyl ether |

| Dimethyl sulfoxide (DMSO) |

| Ferric bromide |

| Hydrobromic acid |

| Hydrogen peroxide |

| Iodine |

| Methyl acrylate |

| Methyl iodide |

| Nitric acid |

| Potassium permanganate |

| Propargyl bromide |

| Sodium hydride |

| Sodium hydroxide |

| Sulfuric acid |

| Trimethylolpropane triallyl ether |

Exploration of Conceptual Applications and Research Directions

Investigation of 4-(4-Ethylphenoxy)butane-1-thiol in Supramolecular Chemistry Frameworks

The structure of this compound is conducive to participation in supramolecular assemblies. The terminal thiol group can act as a hydrogen bond donor and acceptor, while the ether linkage and the aromatic ring can also participate in non-covalent interactions. The ethyl group on the phenoxy ring provides a nonpolar region, which could drive aggregation in polar solvents through hydrophobic effects.

In the context of supramolecular chemistry, this molecule could be investigated for its ability to form well-defined aggregates in solution, such as micelles or vesicles. The amphiphilic nature of the molecule, with a polar thiol head group and a nonpolar ethylphenoxy tail, is a key indicator of this potential. Furthermore, the aromatic ring could engage in π-π stacking interactions, leading to the formation of ordered one-dimensional or two-dimensional structures. Research in this area would involve studying the self-assembly behavior of this compound in various solvents and at different concentrations, potentially leading to the development of new self-assembling systems with tunable properties.

Role of Thiol-Containing Compounds in Self-Assembled Monolayers (SAMs) Research

Thiol-containing compounds are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.orgnorthwestern.edu The strong affinity of the sulfur atom for gold leads to the formation of a stable, semi-covalent bond, which is a primary driving force for the self-assembly process. sigmaaldrich.com The general structure of a molecule that forms a SAM consists of a head group that binds to the substrate, a spacer, and a terminal functional group that dictates the surface properties of the monolayer.

For this compound, the thiol group would serve as the anchor to a gold or other suitable metal substrate. The butane (B89635) chain acts as a spacer, and the 4-ethylphenoxy group is the terminal functionality. The van der Waals interactions between the butyl chains and the aromatic rings of adjacent molecules would contribute to the ordering and stability of the monolayer. sigmaaldrich.com

The resulting SAM would present a surface decorated with ethylphenoxy groups. This could impart specific properties to the substrate, such as hydrophobicity and the ability to interact with other aromatic molecules through π-π stacking. The formation and characterization of SAMs from this compound could be investigated using techniques like contact angle goniometry, ellipsometry, and scanning probe microscopy.

Table 1: Key Components of this compound for SAM Formation

| Molecular Component | Function in SAM | Driving Force/Interaction |

| Thiol (-SH) group | Head group (anchor) | Strong sulfur-gold affinity (chemisorption) sigmaaldrich.com |

| Butane (-C4H8-) chain | Spacer | Van der Waals interactions |

| 4-Ethylphenoxy group | Terminal functionality | π-π stacking, hydrophobic interactions |

Theoretical Considerations for this compound in Materials Science Contexts

The presence of a reactive thiol group makes this compound a prime candidate for use in materials science, particularly in thiol-ene click chemistry and as a surface modification agent.

Thiol-Ene Click Chemistry: The thiol-ene reaction is a highly efficient and often photo-initiated reaction between a thiol and an alkene (an "ene"). nih.gov This reaction proceeds rapidly, is not inhibited by oxygen, and produces high yields with minimal byproducts, making it a "click" reaction. nih.govresearchgate.net this compound could be reacted with materials containing alkene functional groups, such as polymers or other organic molecules, to introduce the ethylphenoxy moiety. nih.gov This could be used to modify the surface properties of materials, for example, to increase their hydrophobicity or to introduce sites for further chemical functionalization.

Surface Modification Agents: Beyond the formation of SAMs on metals, this compound could be used to modify the surfaces of a variety of materials. For instance, it could be grafted onto polymer surfaces that have been functionalized with alkene groups. This would alter the surface energy, wettability, and adhesive properties of the polymer. The robust nature of the thioether bond formed in the thiol-ene reaction would ensure the long-term stability of the surface modification. researchgate.net

Exploration of this compound as a Ligand Precursor for Coordination Chemistry Studies

The thiol group in this compound can be deprotonated to form a thiolate, which is an excellent ligand for a wide range of metal ions. The ether oxygen in the phenoxy group could also potentially coordinate to a metal center, making the molecule a bidentate ligand. The combination of a soft sulfur donor and a harder oxygen donor could lead to interesting coordination geometries and electronic properties in the resulting metal complexes.

Research in this area would involve the synthesis and characterization of metal complexes of this compound with various transition metals and main group elements. The properties of these complexes, such as their catalytic activity, magnetic behavior, and photophysical properties, could then be investigated. The bulky ethylphenoxy group could also provide steric hindrance around the metal center, potentially leading to the stabilization of unusual oxidation states or coordination numbers.

Conceptual Design of Thiols in Polymer Chemistry and Cross-linking Reactions

In polymer chemistry, thiols are valuable for their role in both polymerization and cross-linking reactions. This compound could be conceptually designed into polymer systems in several ways.

As a chain transfer agent in radical polymerization, it could be used to control the molecular weight of polymers. The thiol group can readily donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one.

More significantly, it can be used as a cross-linking agent. In thiol-ene polymerizations, if a multifunctional alkene is used with this compound, a cross-linked network can be formed. acs.orgacs.org Similarly, in thiol-Michael addition reactions, the thiol can react with electron-deficient double bonds, such as those in acrylates or maleimides, to form cross-linked polymers. nih.govnih.gov The incorporation of the 4-ethylphenoxy)butane-1-thiol moiety into a polymer network would influence the material's properties, such as its glass transition temperature, mechanical strength, and solvent resistance. nih.govnih.gov The bulky aromatic group could increase the rigidity of the polymer chains, while the flexible butane spacer could impart a degree of flexibility.

Future Research Perspectives and Methodological Advancements for 4 4 Ethylphenoxy Butane 1 Thiol

Emerging Synthetic Technologies Applicable to 4-(4-Ethylphenoxy)butane-1-thiol Synthesis

The synthesis of this compound involves the formation of an aryl ether and the introduction of a thiol functionality. Traditional methods for these transformations often require harsh conditions. However, emerging technologies offer milder and more efficient alternatives.

Photocatalysis: The formation of the aryl ether bond in this compound could be achieved through photocatalytic methods. researchgate.net For instance, photocatalytic transfer hydrogenolysis of aryl ethers has been demonstrated as a synergistic method for cleaving and forming C-O bonds under mild, H2-free conditions at room temperature. rsc.org This approach could be adapted for the synthesis of aryl alkyl ethers. Additionally, direct coupling of ethers and acyl halides can be promoted by a binary catalytic system involving an Ir-based photocatalyst and a Ni complex under blue-light irradiation, which could be relevant for modifications of the ether moiety. acs.org The generation of aryl radicals from aryl halides using organic photocatalysts through proton-coupled electron transfer (PCET) also presents a promising avenue for forming the ether linkage. nih.gov